1-(3-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 932500-80-6
Cat. No.: VC4701156
Molecular Formula: C25H28FN3O4S
Molecular Weight: 485.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932500-80-6 |
|---|---|
| Molecular Formula | C25H28FN3O4S |
| Molecular Weight | 485.57 |
| IUPAC Name | 1-[(3-fluorophenyl)methyl]-3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C25H28FN3O4S/c26-20-3-1-2-18(14-20)16-28-21-8-13-34-22(21)24(31)29(25(28)32)15-17-4-6-19(7-5-17)23(30)27-9-11-33-12-10-27/h1-3,8,13-14,17,19H,4-7,9-12,15-16H2 |
| Standard InChI Key | LOLKQBAZOUOLEM-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F)C(=O)N5CCOCC5 |
Introduction
The compound 1-(3-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to the class of thieno[3,2-d]pyrimidine derivatives. This class of compounds has gained significant attention due to their diverse biological activities, including antitumor, antihypertensive, and anti-infective properties. The compound's structure integrates a thienopyrimidine core with functional groups such as a fluorobenzyl moiety and morpholine-carbonyl-substituted cyclohexane, which contribute to its pharmacological potential.
Synthesis Pathway
The synthesis of thieno[3,2-d]pyrimidines typically involves:
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Cyclization of thiophene derivatives with urea or guanidine to form the thienopyrimidine core.
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Functionalization of the core with benzyl groups and other substituents using alkylation or acylation reactions.
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Introduction of morpholine-carbonyl groups through amide bond formation.
Advanced techniques such as microwave-assisted synthesis or solvent-free reactions may be employed to improve yield and efficiency .
Table 1: Antiproliferative Activity of Related Compounds
| Cell Line | IC (µM) | Reference Compound |
|---|---|---|
| SU-DHL-6 | 0.55 | Compound 12e |
| WSU-DLCL-2 | 0.95 | Compound 12e |
| K562 | 1.68 | Compound 12e |
Antihypertensive Effects
Thienopyrimidine derivatives substituted at the N-3 position have been evaluated for their antihypertensive effects in animal models. Substituents like phenylpiperazinyl groups have shown significant vasodilatory effects comparable to standard drugs like prazosin .
Anti-Infective Potential
The thienopyrimidine scaffold exhibits broad-spectrum activity against bacterial, fungal, parasitic, and viral pathogens. The structural similarity to purines allows these compounds to interact with nucleic acid synthesis enzymes or other critical biological targets in pathogens .
Spectroscopic Characterization
Typical methods for characterizing thieno[3,2-d]pyrimidines include:
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NMR Spectroscopy: Identification of proton and carbon environments.
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Mass Spectrometry (MS): Confirmation of molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Detection of functional groups like carbonyls and amides.
Crystallographic Studies
X-ray crystallography can be used to determine the three-dimensional structure of the compound, providing insights into its receptor-binding conformation.
Applications and Future Directions
This compound holds promise as a lead molecule for:
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Development of anticancer drugs targeting EZH2 or similar enzymes.
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Antihypertensive agents with improved specificity for vascular receptors.
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Broad-spectrum anti-infective therapies.
Further research should focus on optimizing its pharmacokinetics and reducing off-target effects through structural modifications.
This detailed analysis highlights the significance of "1-(3-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" in medicinal chemistry while emphasizing its potential for therapeutic development across diverse disease areas.
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